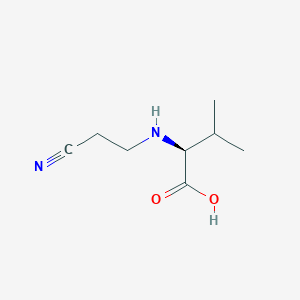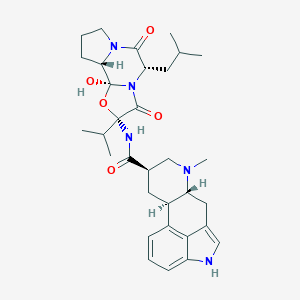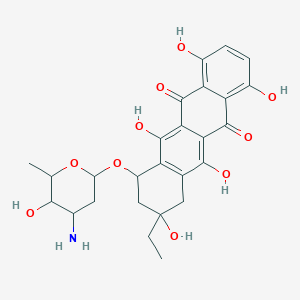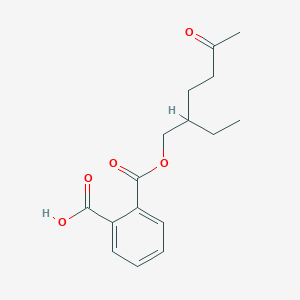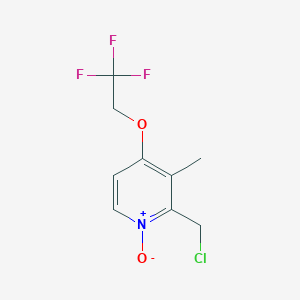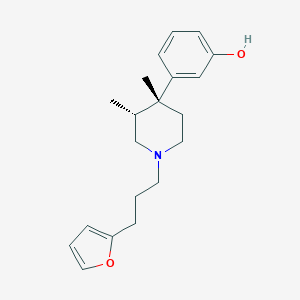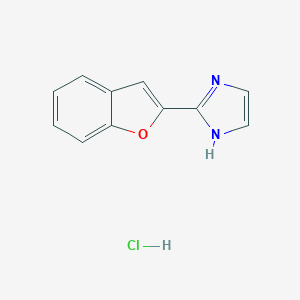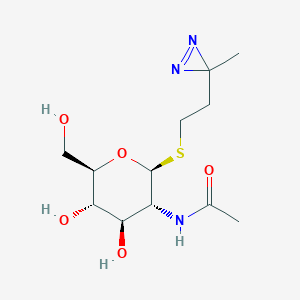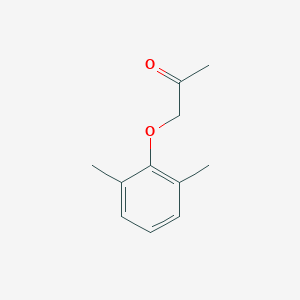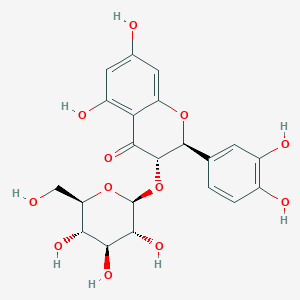
2,4,5-Trimethylphenyl azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trimethylphenyl azide (TMPA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. TPA is a colorless, crystalline solid that is soluble in organic solvents such as dichloromethane and ethanol. The compound is widely used in organic synthesis, photochemistry, and material science due to its ability to undergo photochemical reactions and generate highly reactive intermediates.
Wirkmechanismus
The mechanism of action of TPA involves the formation of highly reactive intermediates such as nitrene and carbene. These intermediates can undergo various reactions such as insertion, addition, and cycloaddition reactions. The photochemical reaction of TPA with alkenes and alkynes leads to the formation of nitrene and carbene intermediates, which can undergo insertion reactions with C-H, N-H, and O-H bonds.
Biochemical and Physiological Effects
2,4,5-Trimethylphenyl azide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system. This inhibition leads to an increase in the levels of acetylcholine, which can lead to various physiological effects such as increased heart rate, muscle contractions, and respiratory rate.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using TPA in lab experiments include its ability to undergo photochemical reactions and generate highly reactive intermediates. This property makes TPA a versatile reagent that can be used in various organic synthesis reactions. The limitations of using TPA include its toxicity and the potential hazards associated with handling the compound. TPA is a highly explosive compound that can lead to serious accidents if not handled properly.
Zukünftige Richtungen
There are several future directions that can be explored in the field of TPA research. One potential direction is the development of new synthetic methods for TPA that are more efficient and environmentally friendly. Another direction is the exploration of new photochemical reactions that can be carried out using TPA. Additionally, the use of TPA in material science and nanotechnology can also be explored further. Overall, the unique properties of TPA make it a promising compound for future research in various fields of science.
Synthesemethoden
The synthesis of TPA involves the reaction between 2,4,5-trimethylphenylamine and sodium azide. The reaction is carried out in anhydrous conditions using a polar solvent such as DMF or DMSO. The resulting TPA is purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2,4,5-Trimethylphenyl azide has been extensively used in scientific research due to its unique photochemical properties. The compound is widely used in the synthesis of various organic compounds such as carboxylic acids, esters, and amides. The photochemical reaction of TPA with alkenes and alkynes leads to the formation of highly reactive intermediates such as nitrene and carbene. These intermediates can be used to generate various functional groups in organic molecules.
Eigenschaften
CAS-Nummer |
147647-81-2 |
|---|---|
Produktname |
2,4,5-Trimethylphenyl azide |
Molekularformel |
C9H11N3 |
Molekulargewicht |
161.2 g/mol |
IUPAC-Name |
1-azido-2,4,5-trimethylbenzene |
InChI |
InChI=1S/C9H11N3/c1-6-4-8(3)9(11-12-10)5-7(6)2/h4-5H,1-3H3 |
InChI-Schlüssel |
XSWJOFIQEHNEND-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)N=[N+]=[N-])C |
Kanonische SMILES |
CC1=CC(=C(C=C1C)N=[N+]=[N-])C |
Andere CAS-Nummern |
147647-81-2 |
Synonyme |
2,4,5-Trimethylphenyl azide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



